molecular formula C15H15N5O3 B2724999 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014046-08-2

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2724999
CAS No.: 1014046-08-2
M. Wt: 313.317
InChI Key: FEVDOVJXEACMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group. The oxadiazole ring is linked via a carboxamide bond to a 1,3-dimethyl-1H-pyrazole moiety at position 4. This structure combines two pharmacologically significant heterocycles: the 1,3,4-oxadiazole (known for antimicrobial and enzyme-inhibitory properties) and the pyrazole (associated with anti-inflammatory and antifungal activities). The 4-methoxy substitution on the phenyl ring may enhance solubility and metabolic stability, while the dimethyl groups on the pyrazole could influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-12(20(2)19-9)13(21)16-15-18-17-14(23-15)10-4-6-11(22-3)7-5-10/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVDOVJXEACMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of oxadiazoles and pyrazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a 1,3,4-oxadiazole ring fused with a pyrazole moiety, which is known for its ability to interact with various biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Compounds containing oxadiazole and pyrazole moieties are reported to exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation by targeting key enzymes involved in tumor growth such as HDAC (Histone Deacetylase) and thymidylate synthase .
  • Antimicrobial Activity : The compound has been associated with antimicrobial properties, effective against both Gram-positive and Gram-negative bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .
  • Anti-inflammatory Properties : Research indicates that oxadiazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenases (COX) and other inflammatory mediators .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit various enzymes such as HDACs and COXs, which play crucial roles in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Oxadiazole derivatives have been shown to influence ROS levels within cells, contributing to their anticancer effects by inducing oxidative stress in malignant cells .

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the efficacy of oxadiazole and pyrazole derivatives:

StudyCompoundActivityResults
Compound 1AnticancerMean IC50 = 92.4 µM against 11 cancer cell lines
Compound AAntimicrobialEffective against multiple bacterial strains
Compound BAnti-inflammatorySignificant reduction in COX activity

Case Study Example

In a study published in PMC, a derivative structurally related to this compound was tested against human colon adenocarcinoma cells (HT-29). The results indicated that the compound induced apoptosis through the activation of caspase pathways while inhibiting cell proliferation significantly .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Group : Enhances lipophilicity and potentially increases binding affinity to targets.
  • Oxadiazole Ring : Contributes significantly to anticancer properties through enzyme inhibition.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole scaffolds exhibit significant anticancer properties. The structure of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide allows it to interact with various cellular pathways involved in cancer progression.

Case Study

In a study examining the efficacy of similar oxadiazole derivatives against breast and colon cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The modifications in substituents were found to enhance activity against specific cancer types significantly .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Research indicates that oxadiazole derivatives can act against a range of pathogens.

Case Study

In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Additional Applications

Beyond anticancer and antimicrobial activities, there are indications that this compound may influence other biological pathways:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through similar mechanisms as COX inhibitors.
  • Neuroprotective Properties : Emerging studies suggest potential neuroprotective effects that warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues can be categorized into two groups: 1,3,4-oxadiazole derivatives and pyrazole-carboxamide hybrids . Below is a detailed comparison based on substituents, synthesis, and biological activity:

Compound Name Core Structure Key Substituents Reported Activity Synthesis Yield Reference
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (Target) 1,3,4-Oxadiazole + Pyrazole 4-Methoxyphenyl (oxadiazole), 1,3-dimethyl (pyrazole) Hypothetical: Potential antifungal/antimicrobial (inferred from structural analogues) N/A N/A
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole + Benzamide 4-Methoxyphenylmethyl (oxadiazole), benzylsulfamoyl (benzamide) Antifungal (C. albicans MIC: 50 µg/mL) Commercially sourced
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-Pyrazole carboxamide Chloro, cyano, phenyl Not explicitly stated (structural focus) 68%
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide 1,3,4-Oxadiazole + Thiophene 4-Methoxyphenyl (oxadiazole), nitro-thiophene (carboxamide) No biological data reported N/A

Key Observations:

Substituent Impact on Activity: The 4-methoxyphenyl group in the target compound and LMM5 is associated with antifungal activity, likely due to enhanced membrane penetration via lipophilic interactions .

Synthetic Accessibility: The target compound’s synthesis would likely follow carboxamide coupling protocols similar to those in (EDCI/HOBt-mediated coupling, yields 62–71%) . LMM5 and related oxadiazoles are often sourced commercially, suggesting scalability challenges in lab-based synthesis .

Biological Performance: LMM5 demonstrates antifungal activity against C. albicans (MIC: 50 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s dimethylpyrazole moiety may offer improved steric compatibility with fungal enzymes compared to LMM5’s benzamide group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, oxadiazole ring formation is achieved using K₂CO₃ and RCH₂Cl in DMF under mild conditions (room temperature, 1–2 mmol scale) . Alternatively, cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C generates the oxadiazole core . Key steps include:

  • Thiol activation : Use of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol as a precursor.
  • Solvent selection : DMF or acetonitrile for solubility and reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating intermediates.

Q. How are spectral techniques (e.g., IR, NMR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : Detect characteristic peaks for C=O (carboxamide, ~1650–1700 cm⁻¹) and C-O-C (oxadiazole, ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), pyrazole methyl groups (δ 2.2–2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What computational methods validate the molecular geometry of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize the structure and predict bond lengths/angles. Compare results with X-ray crystallography data (e.g., C–N bond lengths in oxadiazole: ~1.32–1.35 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess enzyme binding .
  • Bioisosteric replacements : Substitute the oxadiazole ring with 1,2,4-triazole or isoxazole to evaluate pharmacokinetic properties .
  • Biological assays : Test inhibition of kinases (e.g., Factor Xa) using fluorescence-based assays or thrombin generation assays .

Q. How are crystallographic data used to resolve contradictions in reported biological activities?

  • Methodological Answer : Single-crystal X-ray diffraction reveals conformational flexibility (e.g., torsion angles between pyrazole and oxadiazole rings) that may explain divergent IC₅₀ values. For example, steric clashes in the crystal structure (e.g., dihedral angle >30°) correlate with reduced enzyme binding .

Q. What strategies mitigate low solubility in in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Salt formation : Prepare hydrochloride salts for ionic derivatives with higher solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.